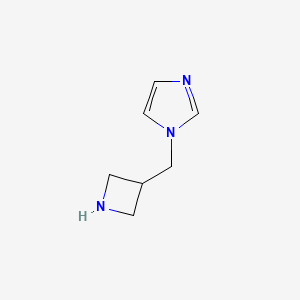

1-(Azetidin-3-ylmethyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(azetidin-3-ylmethyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-10(6-8-1)5-7-3-9-4-7/h1-2,6-7,9H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEKGOIRAHLOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 1-(Azetidin-3-ylmethyl)-1H-imidazole has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and documented case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that modifications to its structure could enhance its antibacterial potency.

Anticancer Potential

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. In vitro studies have revealed that it can induce apoptosis in cancer cells, potentially through the activation of certain cellular pathways. A notable case study involved testing the compound against breast cancer cell lines, where it demonstrated a dose-dependent reduction in cell viability.

Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound has been investigated for its effects on neurotransmitter systems. Preliminary studies suggest it may modulate GABAergic and glutamatergic activity, indicating potential applications in treating neurological disorders such as anxiety and depression.

Anti-inflammatory Effects

Recent research has highlighted the compound's anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility as an anti-inflammatory agent.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotic Research, researchers evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The compound was tested against a panel of clinical isolates and showed promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

A comprehensive investigation published in Cancer Research Letters explored the apoptotic effects of this compound on MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment with this compound led to significant apoptosis, with associated changes in mitochondrial membrane potential and caspase activation.

Case Study 3: Neuropharmacological Effects

Research conducted at a leading university assessed the neuropharmacological effects of the compound on rodent models. The findings indicated that it significantly reduced anxiety-like behaviors in elevated plus-maze tests, suggesting potential applications in treating anxiety disorders.

Comparison with Similar Compounds

Antimicrobial Activity

- 1-(Azetidin-3-ylmethyl)-1H-imidazole: Limited direct antimicrobial data, but structural analogs like TIO (a chlorinated imidazole derivative) demonstrate efficacy against fungal pathogens via chitosan-based nano-delivery systems .

- 2-(Furan-2-yl)-1H-imidazole-thiazole hybrids : Exhibit potent antibacterial activity (MIC: 2–8 µg/mL) by disrupting bacterial cell wall synthesis .

- 1-Nonylimidazole: Cytotoxic to HeLa cells (IC₅₀: 15 µM) via lipid membrane interaction, a mechanism distinct from azetidinylmethyl derivatives .

Physicochemical Properties

- Hydrochloride salts further enhance aqueous solubility (e.g., MW 159.62 g/mol for C₆H₁₀ClN₃) .

- Luminescence : Unlike 1-(4-Bromophenyl)-1H-imidazole, the azetidinylmethyl derivative lacks reported luminescent properties, highlighting the role of aromatic substituents in RTP .

Preparation Methods

Schiff Base Synthesis

Reaction of 2-imidazole carboxaldehyde with 4-substituted anilines (e.g., 4-chloroaniline, 4-bromoaniline) in glacial acetic acid yields corresponding imines. These intermediates are critical for subsequent cyclization steps.

Representative Reaction Conditions

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 2-imidazole carboxaldehyde | 0.67 g (0.007 mol) | Reflux in glacial acetic acid, 100°C, 4–5 hrs | 68–72% |

| 4-chloroaniline | 0.93 g (0.01 mol) |

Azetidine Ring Construction

The azetidine moiety is introduced via cyclization or alkylation. One method involves β-lactam (azetidin-2-one) formation using monochloroacetyl chloride, followed by functionalization.

Cyclization with Monochloroacetyl Chloride

Schiff bases react with monochloroacetyl chloride in dichloromethane (DCM) under triethylamine catalysis. This step forms 3-chloro-4-(1H-imidazol-4-yl)-1-phenylazetidin-2-one, a key intermediate.

Example Procedure

- Dissolve Schiff base (0.51 g, 0.003 mol) in DCM.

- Add monochloroacetyl chloride (0.67 g, 0.006 mol) and triethylamine.

- Stir at room temperature for 1 hour.

- Isolate product via column chromatography (silica gel, chloroform eluent).

Key Data

Functionalization via Mannich Reaction

The Mannich reaction attaches the azetidine-methyl group to the imidazole core. This step employs formaldehyde and secondary amines (e.g., morpholine, N-methylpiperazine) under ice-cold conditions.

Mannich Reaction Protocol

- Combine 3-chloroazetidinone (0.49 g, 0.002 mol), morpholine (0.5 g, 0.006 mol), and formaldehyde in DMF.

- Stir at 0°C for 2 hours, then overnight at room temperature.

- Neutralize with NaOH, extract with DCM, and purify via column chromatography.

Optimized Parameters

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Reaction Time | 2 hrs + 12 hrs |

| Yield | 68–70% |

Alternative Routes: Boc Protection and Alkylation

Modern approaches utilize Boc (tert-butoxycarbonyl) protection to prevent undesired side reactions. For example, 3-aminoazetidine intermediates are alkylated with imidazole derivatives under microwave-assisted conditions.

Boc-Protected Synthesis

- Protect 3-aminoazetidine with Boc anhydride.

- Alkylate with iodomethane or iodoethane in DMF.

- Deprotect using HCl/dioxane to yield target compound.

Microwave-Assisted Substitution

| Condition | Value |

|---|---|

| Temperature | 120–150°C |

| Time | 30–60 minutes |

| Yield | 70–75% |

Comparative Analysis of Methods

The table below contrasts primary synthetic routes:

Purification and Characterization

Final products are purified via column chromatography (silica gel, chloroform/ethyl acetate) and recrystallization. Analytical validation includes:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Azetidin-3-ylmethyl)-1H-imidazole derivatives, and how can their purity be verified?

- Synthetic Routes : Pd-catalyzed cross-coupling reactions are commonly employed, using substrates like substituted imidazoles and aryl halides. For example, 1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives are synthesized via coupling with brominated aromatic compounds under argon, followed by purification via silica gel column chromatography .

- Purity Verification : Techniques include NMR (¹H and ¹³C) for structural confirmation, elemental analysis (C, H, N) to validate composition, and melting point determination. For example, derivatives like compound 5 (melting point: 167–168°C) and 6 (146–148°C) were characterized using these methods .

Q. What methodologies are recommended for characterizing the structural integrity of this compound derivatives?

- Key Techniques :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ values for aromatic protons in compound 8 and 9 ) .

- Chromatography : Silica gel thin-layer or column chromatography for purification .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular weights, as seen in benzoimidazole derivatives .

- Elemental Analysis : Used to confirm stoichiometric ratios (e.g., C: 76.12%, H: 5.23% for compound 5 ) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodology :

- Storage Trials : Assess degradation at room temperature vs. refrigerated conditions (e.g., derivatives stored at –20°C showed no decomposition over 6 months) .

- Analytical Tools : Use HPLC to monitor degradation products and mass spectrometry to identify byproducts.

Advanced Research Questions

Q. How can Comparative Molecular Similarity Indices Analysis (CoMSIA) predict the biological activity of imidazole derivatives?

- Approach :

- Data Collection : Use ED50 values from biological assays (e.g., MES test for antiepileptic activity) to train CoMSIA models .

- Model Building : Segregate data into training (80%) and test sets (20%). Parameters like steric, electrostatic, and hydrophobic fields are analyzed to generate 3D-QSAR models .

- Validation : Cross-validate using bootstrapping (e.g., q² > 0.5 indicates predictive reliability) .

Q. What strategies resolve contradictions between computational predictions and experimental activity data for imidazole derivatives?

- Troubleshooting Steps :

- Docking Validation : Compare molecular docking results (e.g., binding poses in EGFR inhibition studies) with experimental IC50 values. Adjust force fields or solvation models if discrepancies arise .

- Data Reconciliation : Re-examine assay conditions (e.g., cell line specificity in cytotoxicity assays) or compound purity .

Q. How can regioselectivity challenges in Pd-catalyzed coupling reactions of imidazole derivatives be addressed?

- Solutions :

- Catalyst Optimization : Use ligands like XPhos to enhance selectivity for C5-position coupling in imidazoles .

- Reaction Screening : Test solvents (DMF vs. toluene) and temperatures (80–120°C) to favor desired regioisomers .

Q. What in silico approaches assess the binding affinity and pharmacokinetics of this compound derivatives?

- Methods :

- Molecular Docking : Use AutoDock Vina to predict interactions with targets like GLP-1 receptors .

- ADMET Prediction : Tools like SwissADME evaluate logP, BBB permeability, and CYP450 interactions. For example, compound 9c showed favorable bioavailability in silico .

Q. What are critical considerations for SAR studies on imidazole derivatives targeting CNS receptors?

- Key Factors :

- Substituent Effects : Electron-withdrawing groups (e.g., –CF₃) enhance potency at GABA receptors, while bulky groups reduce blood-brain barrier penetration .

- 3D-QSAR Alignment : Align compounds to shared pharmacophores (e.g., imidazole ring and azetidine moiety) to optimize steric/electronic complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.